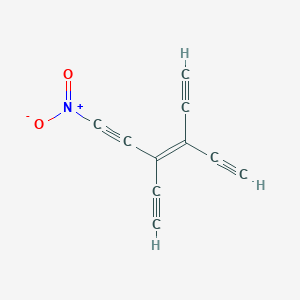
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4N2O2 It is characterized by the presence of ethynyl groups and a nitro group attached to a hexene-diyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,3-butadiyne and nitroalkenes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, amines, and thiols can react with the ethynyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity and reactivity.
Wirkmechanismus
The mechanism of action of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne involves its ability to participate in various chemical reactions. The ethynyl groups can form covalent bonds with other molecules, while the nitro group can undergo reduction or oxidation. These reactions can lead to the formation of new compounds with different properties and activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the nitro group.
1,3-Butadiyne: A simpler compound with two ethynyl groups.
Nitroalkenes: Compounds with a nitro group attached to an alkene backbone.
Uniqueness
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is unique due to the combination of ethynyl and nitro groups in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
823813-67-8 |
|---|---|
Molekularformel |
C10H3NO2 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
3,4-diethynyl-1-nitrohex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H3NO2/c1-4-9(5-2)10(6-3)7-8-11(12)13/h1-3H |
InChI-Schlüssel |
WLWMJZPFRDWAHA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#C)C#C[N+](=O)[O-])C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















